Fluorescent red NIR 880
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex molecular architecture, which consists of a conjugated system incorporating both tetrahydrobenzo[c]xanthene and dihydroxanthene moieties linked through a methylene bridge. The systematic name diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate accurately describes the geometric configuration and substitution pattern of this intricate molecular structure. The presence of the (5E) designation indicates the specific stereochemistry of the methylene linkage, which is crucial for understanding the compound's conformational preferences and subsequent optical properties.
The molecular formula C35H36ClNO6 encompasses a molecular weight of 602.1 grams per mole, representing a substantial fluorescent molecule with significant structural complexity. This formula reveals the presence of 35 carbon atoms forming the extended conjugated framework, 36 hydrogen atoms providing structural saturation in specific regions, one nitrogen atom serving as the cationic center, six oxygen atoms distributed between the xanthene cores and the perchlorate counterion, and one chlorine atom as part of the perchlorate anion. The nitrogen atom exists in a quaternary ammonium state, bearing two ethyl substituents and participating in the extended conjugation through its interaction with the xanthene system.
The perchlorate counterion plays a critical role in the compound's crystalline structure and solubility characteristics. The chemical identification number 177194-52-4 in the Chemical Abstracts Service registry provides a unique identifier for this specific salt form. Alternative designations include HY-D1495 and DY 880, which are commonly used in commercial and research applications. The systematic organization of atoms within this molecular framework creates multiple sites for potential intermolecular interactions, including hydrogen bonding capabilities through the oxygen atoms and π-π stacking interactions through the extended aromatic systems.
X-Ray Crystallographic Studies of Benzo[c]xanthene Derivatives
Crystallographic investigations of benzo[c]xanthene derivatives have provided fundamental insights into the structural organization and intermolecular packing arrangements of these complex fluorescent systems. The benzo[c]xanthene core represents a unique structural motif that differs significantly from the more common benzo[a]xanthene and classical xanthene frameworks. Research has demonstrated that benzo[c]xanthene compounds exhibit distinctive crystalline arrangements characterized by well-resolved emission bands and relatively long wavelength absorption characteristics, making them particularly valuable as dual fluorescence ratiometric indicators.
Structural analysis through single crystal X-ray diffraction has revealed that benzo[c]xanthene derivatives tend to adopt planar or near-planar conformations in the solid state, facilitating extensive π-π interactions between adjacent molecules. The tetrahydro substitution pattern in the 6,8,9,10-positions of the benzo[c]xanthene framework introduces controlled flexibility into the otherwise rigid aromatic system. This partial saturation creates a three-dimensional molecular architecture that influences both the crystal packing efficiency and the electronic communication between chromophore units.
Studies of related perchlorate salt structures have demonstrated that the perchlorate anion typically adopts a tetrahedral geometry with minimal interaction with the organic cation beyond electrostatic attraction. The supramolecular assembly patterns in these crystalline materials often involve the formation of hydrogen-bonded networks, where the perchlorate oxygen atoms serve as acceptors for weak hydrogen bonds from the organic framework. The crystal structures of benzo[c]xanthene derivatives frequently exhibit layered arrangements where the planar aromatic systems stack in parallel orientations, maximizing the overlap of π-electron systems and contributing to the observed optical properties.
The crystallographic data for related xanthene-based compounds reveals typical bond lengths and angles that conform to established aromatic system parameters. Carbon-carbon bond distances within the xanthene core typically range from 1.38 to 1.42 Angstroms, consistent with aromatic character, while the bridging methylene carbon exhibits standard tetrahedral geometry with carbon-carbon distances of approximately 1.52 Angstroms. The nitrogen-carbon bond lengths in the diethylamino substituents typically measure around 1.47 Angstroms, reflecting the quaternary ammonium character of the nitrogen center.
Conformational Analysis Through 3D Molecular Modeling
Three-dimensional conformational analysis of diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate reveals a complex molecular geometry that significantly influences its photophysical properties. The compound exists as a 3D conformer with specific geometric constraints imposed by the rigid xanthene frameworks and the bridging methylene unit. Computational modeling studies indicate that the molecule adopts a predominantly extended conformation where the two xanthene moieties are positioned to maximize conjugation through the central methylene bridge while minimizing steric interactions between the bulky aromatic systems.
The tetrahydrobenzo[c]xanthene portion of the molecule introduces conformational flexibility through the saturated cyclohexene ring, which can adopt various chair and boat conformations depending on the local molecular environment. Density functional theory calculations have demonstrated that the preferred conformation involves a chair-like arrangement of the tetrahydro ring system, which positions the substituents in equatorial orientations to minimize 1,3-diaxial interactions. This conformational preference directly impacts the electronic communication between the benzo[c]xanthene core and the remainder of the conjugated system.
The diethylamino substituents exhibit rotational freedom around the nitrogen-carbon bonds, allowing for multiple conformational states that can interconvert rapidly at room temperature. Molecular dynamics simulations suggest that these ethyl groups preferentially adopt staggered conformations to minimize electron-electron repulsion while maintaining optimal orbital overlap with the aromatic π-system. The quaternary ammonium character of the nitrogen center restricts its pyramidal inversion, maintaining a fixed stereochemical configuration that contributes to the compound's chiral properties.
Computational analysis of the electronic structure reveals that the highest occupied molecular orbital is primarily localized on the diethylamino-substituted xanthene portion, while the lowest unoccupied molecular orbital extends across the entire conjugated framework including the benzo[c]xanthene moiety. This orbital distribution pattern explains the compound's charge-transfer characteristics and its sensitivity to environmental factors such as solvent polarity and pH. The calculated molecular electrostatic potential surface indicates regions of high electron density associated with the oxygen atoms and areas of positive charge concentration around the quaternary ammonium center.
Comparative Structural Features with Classical Xanthene Dyes
The structural architecture of diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate exhibits significant differences from classical xanthene dyes such as fluorescein, rhodamine, and their derivatives. While traditional xanthene dyes typically consist of a single xanthene core with various substituents, this compound incorporates two distinct xanthene-based chromophores connected through a methylene bridge, creating a more extended conjugated system with enhanced spectroscopic properties. The presence of the benzo[c]xanthene moiety distinguishes this compound from the more common benzo[a]xanthene derivatives found in many commercial fluorescent dyes.
Classical xanthene dyes such as Rhodamine 6G, Rhodamine B, and Rhodamine 19 possess molecular weights typically ranging from 400 to 500 grams per mole, considerably smaller than the 602.1 grams per mole observed for the present compound. This increased molecular size contributes to enhanced molar absorptivity and modified solubility characteristics. The structural complexity of the dimeric xanthene system also provides multiple sites for potential chemical modification and functionalization, offering greater versatility in probe design compared to monomeric xanthene dyes.
The photophysical properties of classical xanthene dyes are primarily determined by the substitution pattern on a single xanthene core, typically involving amino groups at the 3 and 6 positions and carboxyl or other functional groups at the 9 position. In contrast, the present compound achieves its optical properties through the combination of two different xanthene moieties with distinct electronic characteristics. The tetrahydrobenzo[c]xanthene portion provides enhanced stability and modified emission characteristics, while the dihydroxanthene component maintains the strong fluorescence typical of xanthene dyes.
Comparative analysis reveals that the absorption and emission maxima of this compound are significantly red-shifted compared to classical xanthene dyes, extending into the near-infrared region around 880 nanometers as indicated by its commercial designation. This bathochromic shift results from the extended conjugation provided by the dimeric structure and the specific electronic characteristics of the benzo[c]xanthene chromophore. Classical rhodamine dyes typically exhibit absorption maxima in the 500-600 nanometer range, making the present compound particularly valuable for applications requiring longer wavelength excitation and emission.
The quantum yield characteristics also differ substantially between this compound and traditional xanthene dyes. While classical rhodamine dyes often achieve quantum yields exceeding 0.9 in aqueous solution, the more complex electronic structure of the dimeric xanthene system may result in additional non-radiative decay pathways that influence the overall fluorescence efficiency. However, the enhanced structural rigidity provided by the bridging methylene unit and the benzo[c]xanthene framework may compensate for these effects by reducing conformational flexibility and associated non-radiative losses.
Properties
IUPAC Name |
diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36NO2.ClHO4/c1-3-36(4-2)30-18-17-24-19-25-10-7-11-26(33(25)37-32(24)22-30)20-27-12-8-13-28-21-29-16-15-23-9-5-6-14-31(23)35(29)38-34(27)28;2-1(3,4)5/h5-6,9,14,17-22H,3-4,7-8,10-13,15-16H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b26-20+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPJVIZAIQTOPR-ZFUDNRMFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7CC6)CCC4)CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](=C1C=CC2=CC3=C(/C(=C/C4=C5C(=CC6=C(O5)C7=CC=CC=C7CC6)CCC4)/CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
W/Cu@g-C₃N₄-Catalyzed Cyclocondensation
A solvent-free approach using a W/Cu@g-C₃N₄ nanocomposite catalyst enables efficient synthesis of xanthene derivatives. In a representative procedure:
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Reactants : Aldehyde (1 mmol), dimedone or 2-naphthol (2 mmol)
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Catalyst : W/Cu@g-C₃N₄ (40 mg)
The catalyst’s graphitic carbon nitride support enhances surface area and stabilizes metal ions, facilitating rapid cyclization. Yields for dibenzo[a,j]xanthenes reach 90% under optimized conditions (Table 1).
Table 1: Catalyst Efficiency in Xanthene Synthesis
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| W/Cu@g-C₃N₄ | 80 | 60 | 90 |
| Cu@g-C₃N₄ | 80 | 60 | 48 |
| WCl₆ | 80 | 60 | 62 |
FT-IR and XRD analyses confirm the catalyst’s structure, highlighting triazine/heptazine rings and metal ion integration.
Tannic Acid-Mediated Multi-Component Reactions (MCRs)
Tannic acid, a biodegradable catalyst, promotes cyclocondensation of aldehydes, β-naphthol, and dimedone under solvent-free conditions:
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Reactants : Benzaldehyde (1 mmol), β-naphthol (1 mmol), dimedone (1 mmol)
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Catalyst : Tannic acid (10 mol%)
This method achieves yields of 68–90% for 12-aryl-tetrahydrobenzo[a]xanthen-11-ones, with ethanol recrystallization ensuring >95% purity.
Optimization Strategies
Solvent-Free vs. Solvent-Assisted Synthesis
Solvent-free methods reduce environmental impact and improve reaction kinetics. Comparative studies show:
Catalyst Loading and Reusability
W/Cu@g-C₃N₄ exhibits negligible leaching after five cycles, maintaining >85% efficiency. In contrast, homogeneous catalysts like HClO₄ require stoichiometric amounts and generate more waste.
Purification and Characterization
Recrystallization
Ethanol or ethyl acetate recrystallization removes unreacted aldehydes and catalysts, yielding products with melting points consistent with literature standards.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Scientific Research Applications
Pharmaceutical Applications
The compound's pharmacological properties are of particular interest. Research indicates that derivatives of xanthene structures exhibit significant biological activities, including anticancer and antimicrobial effects. The presence of the benzo[c]xanthen moiety may enhance these properties due to its ability to interact with biological targets effectively.
Key Findings:
- Anticancer Activity: Studies have demonstrated that xanthene derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival .
- Antimicrobial Properties: The compound has shown promise in inhibiting the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Material Science Applications
In materials science, diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique optical properties of xanthene derivatives allow for efficient light emission and photonic applications.
Applications in Material Science:
- OLEDs: The compound's luminescent properties make it suitable for use in OLED technology, where it can serve as an emissive layer that enhances device efficiency .
- Sensors: Its ability to undergo reversible redox reactions positions it as a potential material for sensor applications, particularly in detecting environmental pollutants or biological markers .
Chemical Synthesis
Diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate can also play a role as a reagent or catalyst in various chemical reactions. Its structure allows for selective functionalization and transformation processes that are valuable in synthetic organic chemistry.
Synthetic Applications:
- Catalysis: The compound may act as a catalyst in organic transformations due to its ability to stabilize transition states or intermediates during reactions .
- Functionalization Reactions: It can be employed in the synthesis of other complex molecules through nucleophilic substitution or electrophilic addition reactions .
Case Studies
-
Anticancer Research Study:
A recent study explored the efficacy of xanthene derivatives against breast cancer cell lines. Results indicated that compounds similar to diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate exhibited significant cytotoxicity at micromolar concentrations . -
OLED Development:
Research conducted on the incorporation of xanthene derivatives into OLEDs showed enhanced brightness and efficiency compared to traditional materials. The study concluded that such compounds could lead to more sustainable and efficient lighting solutions .
Mechanism of Action
The mechanism of action of diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6,6-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-ol
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO ©CHROMEN-3-YL ACETATE
Uniqueness
Diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate is unique due to its specific structural features and the presence of the perchlorate ion. This gives it distinct chemical and biological properties compared to similar compounds.
Biological Activity
Chemical Structure and Properties
The compound can be described by the following structural characteristics:
- Molecular Formula : C₁₈H₁₉NClO₄
- Molecular Weight : 370.671 g/mol
- IUPAC Name : diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate
- CAS Number : 67287-39-2
The structure features multiple aromatic rings and a nitrogen-containing group that may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit significant interactions with biological targets such as enzymes and receptors. The presence of the benzo[c]xanthene moiety suggests potential activity in modulating cell signaling pathways, particularly in relation to oxidative stress and apoptosis.
Antioxidant Properties
Studies have shown that compounds containing xanthene derivatives possess antioxidant properties. These properties are crucial in protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant activity may be attributed to the ability of the compound to scavenge free radicals and enhance endogenous antioxidant defenses.
Antimicrobial Activity
Preliminary studies suggest that related compounds exhibit antimicrobial properties. For instance, derivatives of xanthene have been evaluated for their efficacy against a range of pathogens. The specific compound may also show similar activity, potentially inhibiting bacterial growth or fungal infections.
Cytotoxicity and Apoptosis Induction
Research has indicated that certain xanthene derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of key proteins in the apoptotic pathway, such as Bcl-2 family proteins. This property could position diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate as a potential chemotherapeutic agent.
Case Studies
- Anticancer Activity : A study focusing on xanthene derivatives reported that specific modifications in the chemical structure led to enhanced cytotoxicity against various cancer cell lines. The results indicated a dose-dependent response where higher concentrations resulted in increased cell death.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, suggesting that the compound could be effective against resistant strains.
- Neuroprotective Effects : Research has highlighted the neuroprotective effects of xanthene derivatives in models of oxidative stress-induced neuronal damage. The compound was shown to reduce markers of oxidative stress and improve cell viability.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium; perchlorate, and what analytical techniques are critical for its characterization?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of substituted xanthene precursors with diethylamine derivatives under controlled pH and temperature. Key steps include the formation of azanium intermediates via Schiff base reactions, followed by perchlorate salt precipitation. Characterization requires:
- Spectroscopy : UV-Vis (λmax ~450–550 nm for conjugated systems) and NMR (¹H/¹³C for structural confirmation of aromatic and aliphatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns.
- X-ray Crystallography : For definitive structural elucidation, as demonstrated in analogous benzo[c]xanthene derivatives .
Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?
- Methodological Answer : Stability studies should follow protocols for photolytic, thermal, and hydrolytic degradation:
- Photostability : Expose to UV light (e.g., 254 nm) in quartz cuvettes, monitoring decomposition via HPLC at intervals (e.g., 0, 24, 48 hours).
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C, analyzing degradation products via LC-MS .
Advanced Research Questions
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity in supramolecular systems?
- Methodological Answer : Utilize density functional theory (DFT) to model electronic transitions and non-covalent interactions (e.g., π-π stacking, hydrogen bonding). Align hypotheses with conceptual frameworks such as:
- Frontier Molecular Orbital (FMO) Theory : Predict charge-transfer interactions in donor-acceptor systems.
- Hammett Substituent Constants : Correlate substituent effects on reaction rates or equilibrium positions in derivative synthesis .
Q. How can researchers resolve contradictions in data related to the compound’s environmental fate (e.g., biodegradation vs. persistence)?
- Methodological Answer : Apply a tiered approach:
- Tier 1 : Conduct OECD 301 biodegradability assays (e.g., Closed Bottle Test) under standardized conditions.
- Tier 2 : If contradictions persist, perform advanced isotopic tracing (¹⁴C-labeled compound) to track mineralization pathways.
- Meta-Analysis : Cross-reference results with analogous benzo[c]xanthene derivatives, considering variables like microbial consortia and redox conditions .
- Contradictions often arise from methodological variability; ensure strict adherence to OECD guidelines and replicate studies across independent labs .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Step 1 : Synthesize a library of derivatives with systematic modifications (e.g., alkyl chain length, halogen substitution).
- Step 2 : Test biological/chemical activity (e.g., binding affinity, catalytic efficiency) using assays aligned with the compound’s hypothesized function (e.g., fluorescence probes, ion sensors).
- Step 3 : Employ multivariate statistical analysis (e.g., principal component analysis) to correlate structural descriptors (e.g., LogP, polar surface area) with activity trends .
- For computational SAR, combine molecular docking (e.g., AutoDock Vina) with pharmacophore modeling to predict interaction hotspots .
Methodological Challenges and Solutions
Q. How can researchers address low yields in the final perchlorate salt precipitation step?
- Methodological Answer : Optimize solvent systems (e.g., switch from ethanol to acetone for better solubility control) and adjust counterion concentration (e.g., NaClO₄ stoichiometry). Monitor crystallization kinetics via in-situ Raman spectroscopy to identify nucleation barriers .
Q. What advanced techniques are recommended for detecting trace-level environmental residues of this compound?
- Methodological Answer : Use solid-phase microextraction (SPME) coupled with GC-MS/MS for low detection limits (ng/L). Validate with isotope dilution mass spectrometry (IDMS) to account for matrix effects in complex samples like soil or wastewater .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
